molecular formula C16H19N3O4S B6395430 2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid CAS No. 1261968-79-9

2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid

Cat. No.: B6395430
CAS No.: 1261968-79-9
M. Wt: 349.4 g/mol
InChI Key: HSYYBWGBVNEFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid is a complex organic compound with the molecular formula C16H19N3O4S This compound is characterized by the presence of an isonicotinic acid core substituted with an amino group and a 4-t-butylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-amino-4-methylpyridine, followed by acetylation, oxidation, and ester exchange reactions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to reduce costs, simplify operations, and ensure safety and reliability. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid is unique due to the presence of the t-butylsulfamoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-5-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(2,3)19-24(22,23)11-6-4-10(5-7-11)13-9-18-14(17)8-12(13)15(20)21/h4-9,19H,1-3H3,(H2,17,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYYBWGBVNEFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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